BenchChemオンラインストアへようこそ!

(2R)-1-PHENYLBUTAN-2-AMINE

norepinephrine transporter dopamine transporter monoamine release

(2R)-1-Phenylbutan-2-amine (CAS 30543-89-6) is the single (R)-configured enantiomer of α-ethylphenethylamine (AEPEA), a chiral phenethylamine and higher homologue of amphetamine in which the α-methyl group is replaced by an ethyl substituent. This compound belongs to the phenylisobutylamine class and is classified as a norepinephrine–dopamine releasing agent with preferential activity at the norepinephrine transporter.

Molecular Formula C10H15N
Molecular Weight 149.237
CAS No. 30543-89-6
Cat. No. B2468382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-1-PHENYLBUTAN-2-AMINE
CAS30543-89-6
Molecular FormulaC10H15N
Molecular Weight149.237
Structural Identifiers
SMILESCCC(CC1=CC=CC=C1)N
InChIInChI=1S/C10H15N/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10H,2,8,11H2,1H3/t10-/m1/s1
InChIKeyIOLQWLOHKZENDW-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (2R)-1-Phenylbutan-2-amine (CAS 30543-89-6) Matters for Research Procurement: A Distinct Chiral Phenethylamine


(2R)-1-Phenylbutan-2-amine (CAS 30543-89-6) is the single (R)-configured enantiomer of α-ethylphenethylamine (AEPEA), a chiral phenethylamine and higher homologue of amphetamine in which the α-methyl group is replaced by an ethyl substituent [1]. This compound belongs to the phenylisobutylamine class and is classified as a norepinephrine–dopamine releasing agent with preferential activity at the norepinephrine transporter [2]. Unlike the racemic mixture (CAS 30543-88-5), the (2R)-enantiomer offers a defined stereochemical probe for investigating enantioselective pharmacology, metabolic stereoselectivity, and structure–activity relationships within the phenethylamine scaffold.

Why Generic Substitution Fails for (2R)-1-Phenylbutan-2-amine (CAS 30543-89-6) in Scientific Studies


The racemic mixture of 1-phenylbutan-2-amine (CAS 30543-88-5) and the (2S)-enantiomer (levorotatory isomer) are not equivalent replacements for the (2R)-enantiomer in experimental settings. Enantiomers of α-substituted phenethylamines display marked stereoselectivity in cytochrome P450 metabolic intermediate complex formation, with S-(+)-isomers generating significantly larger amounts of P-455 nm complex than R-(−)-analogues during NADPH-dependent metabolism [1]. Furthermore, in the structurally analogous amphetamine series, the S-(+)-enantiomer is the eutomer responsible for central stimulant and discriminative stimulus effects, while the R-(−)-enantiomer exhibits a distinct pharmacological profile with attenuated dopaminergic activity [2]. Procurement of the racemate introduces uncontrolled stereochemical variables that confound receptor-binding assays, metabolic studies, and in vivo behavioral experiments.

Quantitative Evidence Guide: Where (2R)-1-Phenylbutan-2-amine Demonstrates Measurable Differentiation


NET/DAT Selectivity Ratio: AEPEA versus Dextroamphetamine in Rat Transporter Release Assays

In direct head-to-head in vitro release assays at recombinant human monoamine transporters, AEPEA (the racemic form encompassing (2R)-1-phenylbutan-2-amine) displays a markedly different NET/DAT selectivity profile compared to amphetamine. AEPEA exhibits a NET/DAT EC50 ratio of 0.29, indicating approximately 3.4-fold greater potency at the norepinephrine transporter over the dopamine transporter. In contrast, amphetamine shows a NET/DAT EC50 ratio of 1.6, reflecting preferential dopaminergic activity [1]. This 5.5-fold difference in selectivity ratio is a distinguishing pharmacological feature that cannot be replicated by substituting amphetamine or its commercially dominant (S)-enantiomer. The (2R)-enantiomer, as the defined stereochemical entity, is essential for dissecting whether this NET preference resides in one enantiomer or is averaged across the racemate.

norepinephrine transporter dopamine transporter monoamine release neuropharmacology

MAO-A versus MAO-B Inhibition Selectivity: AEPEA Compared to Amphetamine and Methamphetamine

A head-to-head in vitro comparison of human recombinant monoamine oxidase (MAO) inhibition reveals that AEPEA competitively inhibits MAO-A with a Ki of 14.0 µM and MAO-B with a Ki of 234 µM, yielding a 17-fold selectivity for MAO-A over MAO-B. By comparison, amphetamine inhibits MAO-A with a Ki of 5.3 µM (2.6-fold more potent than AEPEA) but with less pronounced isoform selectivity; methamphetamine exhibits a Ki of 17.2 µM for MAO-A, making AEPEA's MAO-A affinity intermediate but its MAO-A/MAO-B selectivity unique among the series [1]. The rank order of MAO-A inhibition is: amphetamine (Ki = 5.3 µM) > AEPEA (Ki = 14.0 µM) > methamphetamine (Ki = 17.2 µM) > phentermine (Ki = 196 µM) > N,α-DEPEA (Ki = 251 µM). This quantitative profile positions the (2R)-enantiomer of AEPEA as a valuable tool for investigating enantioselective MAO interactions within a defined inhibitory potency range.

monoamine oxidase MAO-A MAO-B enzyme inhibition neurochemical safety

Vasopressor Duration: 1-Phenyl-2-butylamine versus Amphetamine in Barbitalized Dogs

A classic comparative pharmacology study demonstrated that 1-phenyl-2-butylamine hydrochloride (the racemate) exhibits a pressor effect duration approximately twice that of amphetamine in barbitalized dogs. At a dose of 1 mg/kg, 1-phenyl-2-butylamine produced a pressor response lasting about twice as long as amphetamine and seven times as long as β-phenethylamine [1]. In terms of vasopressor potency, 1-phenyl-2-butylamine was approximately 75% as active as amphetamine, 35% as active as β-phenethylamine, and 1/275 as potent as epinephrine. This differential combination—moderately reduced peak potency but doubled duration of action—represents a quantifiable pharmacokinetic/pharmacodynamic distinction that is relevant for studies requiring sustained noradrenergic activation. The (2R)-enantiomer enables investigation of whether this prolonged duration is stereospecific.

vasopressor cardiovascular pharmacology duration of action phenethylamine

Discriminative Stimulus Generalization: (+)-AEPEA Shows Partial, Not Full, Substitution for (+)-Amphetamine

In rats trained to discriminate (+)-amphetamine (1 mg/kg) from saline, the α-ethyl homologue (+)-AEPEA produced only partial generalization to the amphetamine cue, in contrast to 2-aminotetralin (2-AT) and 2-amino-1,2-dihydronaphthalene (ADN), which achieved full substitution [1]. Specifically, 2-AT fully substituted at 1/8 the potency of (+)-amphetamine, while ADN fully substituted at 1/4 the potency. The partial generalization of (+)-AEPEA indicates that extending the α-alkyl substituent from methyl to ethyl substantially alters the discriminative stimulus properties, even when the compound retains catecholamine-releasing activity. This partial substitution profile is a distinct behavioral pharmacological signature. The (2R)-enantiomer provides the means to determine whether the partial generalization observed with the racemate arises from one enantiomer acting as a partial agonist or from opposing enantiomeric contributions.

drug discrimination discriminative stimulus amphetamine cue behavioral pharmacology

Enantiomeric Cytochrome P450 Stereoselectivity: R-(−) versus S-(+) in Metabolic Intermediate Complex Formation

In rat liver microsomal preparations, the S-(+)-enantiomers of 2-alkyl-substituted 1-phenyl-2-aminoethanes (including amphetamine and its α-ethyl homologue) generate larger amounts of cytochrome P-455 nm metabolic intermediate (MI) complex than their corresponding R-(−)-enantiomers during NADPH-dependent monooxygenase metabolism [1][2]. The maximal velocity (Vmax(obsd)) of MI complex formation increases with alkyl chain length, and a positive correlation exists between complex formation and lipophilicity. For the α-ethyl homologue specifically, the S-(+)/R-(−) stereoselectivity in MI complex formation is a quantifiable metabolic differentiation: the R-(−)-enantiomer forms less MI complex, implying reduced potential for mechanism-based P450 inhibition. This stereoselective metabolism directly impacts compound selection for studies where cytochrome P450 inhibition or reactive metabolite formation is an experimental variable or a safety concern.

cytochrome P450 metabolic intermediate complex stereoselective metabolism hepatotoxicity

Best Research and Industrial Application Scenarios for (2R)-1-Phenylbutan-2-amine (CAS 30543-89-6)


Enantioselective Monoamine Transporter Pharmacology Studies

Researchers investigating the stereochemical determinants of NET versus DAT selectivity can employ (2R)-1-phenylbutan-2-amine as a defined enantiomeric probe. The racemic AEPEA exhibits a NET/DAT EC50 ratio of 0.29 (80 nM vs. 273 nM), representing a NET-preferring profile [1], whereas amphetamine shows a DAT-preferring ratio of 1.6. Comparing the (2R)- and (2S)-enantiomers in parallel transporter release and reuptake inhibition assays allows direct attribution of the NET selectivity component to a specific absolute configuration, informing the design of noradrenergic therapeutics with minimized dopaminergic off-target activity.

MAO Isoform Selectivity Profiling and Drug Interaction Screening

AEPEA shows a 17-fold selectivity for MAO-A (Ki = 14.0 µM) over MAO-B (Ki = 234 µM), positioning it between amphetamine and methamphetamine in terms of MAO-A affinity but with the highest isoform selectivity ratio in the series [1]. The (2R)-enantiomer is valuable for determining whether this selectivity is enantiomerically driven, which is critical for predicting metabolic drug–drug interactions. Studies assessing the impact of α-ethyl substitution on MAO inhibition can use the (2R)-enantiomer to resolve stereochemical contributions to enzyme binding, which is not possible with the racemate.

Cytochrome P450 Metabolic Fate and Stereoselective Toxicology

The R-(−)-enantiomers of α-alkyl phenethylamines consistently form smaller amounts of cytochrome P-455 nm metabolic intermediate complexes than their S-(+)-counterparts during NADPH-dependent oxidation [1][2]. This stereoselective metabolic property makes (2R)-1-phenylbutan-2-amine a suitable tool for in vitro hepatocyte or microsomal studies examining the relationship between absolute configuration and mechanism-based P450 inactivation. The compound serves as a reference enantiomer for calibrating in silico models predicting P450 MI complex formation from stereochemical descriptors.

Behavioral Pharmacology: Amphetamine Discriminative Cue Characterization

The racemic α-ethyl homologue of amphetamine produces only partial discriminative stimulus generalization to the (+)-amphetamine training cue, unlike rigid analogs such as 2-aminotetralin that achieve full substitution [1]. The (2R)-enantiomer is indispensable for drug discrimination studies that seek to deconvolve the contributions of each enantiomer to the partial stimulus profile. Testing the (2R)-enantiomer alone in substitution and antagonism paradigms can clarify whether the R-configuration contributes an amphetamine-opposing interoceptive signal that attenuates full generalization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R)-1-PHENYLBUTAN-2-AMINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.